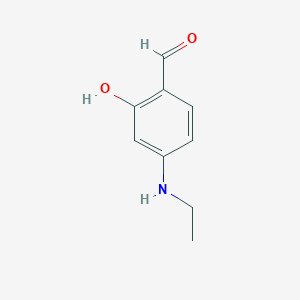

4-(Ethylamino)-2-hydroxybenzaldehyde

Description

Significance of 4-(Ethylamino)-2-hydroxybenzaldehyde as a Research Target

This compound is a specific substituted benzaldehyde (B42025) that has garnered attention in the scientific community as a valuable research target. Its molecular structure, featuring an ethylamino group at the 4-position and a hydroxyl group at the 2-position of the benzaldehyde scaffold, imparts unique electronic and steric properties that make it a versatile building block in several areas of chemical research.

The presence of both an electron-donating ethylamino group and a hydroxyl group ortho to the aldehyde functionality makes this compound a key precursor for the synthesis of Schiff bases and their corresponding metal complexes. The intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen in the resulting Schiff bases can lead to enhanced stability and interesting photophysical properties. A closely related compound, 4-(diethylamino)-2-hydroxybenzaldehyde, is frequently used in the synthesis of Schiff-base ligands, highlighting the utility of this substitution pattern. echemi.comillinois.edu

Furthermore, the electronic characteristics of this compound make it a suitable candidate for the development of fluorescent probes. The amino group can act as a recognition site for specific analytes, and its interaction can modulate the fluorescence properties of the molecule, enabling the detection of various chemical species. mdpi.comnih.gov The study of such molecules contributes to the broader field of sensor technology. Theoretical studies, such as Density Functional Theory (DFT) calculations, on similar molecules help in understanding their electronic structure and predicting their reactivity and spectral properties. nih.govmdpi.comicm.edu.pl

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Appearance | Not specified in provided search results |

| Melting Point | Not specified in provided search results |

| Boiling Point | 306.0±32.0 °C (Predicted) |

| pKa | 8.57±0.10 (Predicted) |

Note: Some physical properties are predicted and have not been experimentally verified in the available literature.

Overview of Current Research Trajectories and Gaps

Current research involving substituted benzaldehydes, including structures similar to this compound, is multifaceted and spans several key areas. A significant trajectory is the synthesis of novel Schiff bases and their coordination complexes with various transition metals. sbmu.ac.irijcrt.org Researchers are exploring the catalytic, biological, and material properties of these complexes. For instance, Schiff bases derived from substituted salicylaldehydes are investigated for their potential as fluorescent sensors and for their interactions with biomolecules like DNA. sbmu.ac.irnih.gov

Another active area of investigation is the development of fluorescent probes for the detection of biologically and environmentally important species. mdpi.comnih.govgoogle.com The design of these probes often relies on the modulation of photophysical processes such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). nih.gov Salicylaldehyde (B1680747) derivatives are particularly useful in this context due to their inherent fluorescent properties.

Theoretical and computational studies, primarily using Density Functional Theory (DFT), represent a crucial research trajectory. nih.govmdpi.comconicet.gov.ar These studies provide valuable insights into the molecular structure, electronic properties, and spectroscopic behavior of substituted benzaldehydes and their derivatives. This theoretical understanding aids in the rational design of new molecules with desired functionalities.

Despite the active research in related compounds, a notable gap exists in the literature specifically concerning this compound. While its diethylamino analogue is more frequently studied, detailed investigations into the synthesis, characterization, and application of the ethylamino variant are less common. There is a particular lack of experimental data on its crystal structure, comprehensive photophysical properties, and its specific applications as a precursor for functional materials or biological probes. Further research is needed to fully elucidate the potential of this specific compound and to compare its properties with its more well-studied counterparts.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound aims to address the existing gaps in the scientific literature and to fully explore the potential of this compound. The scope of this inquiry encompasses its synthesis, characterization, and the investigation of its utility as a precursor for novel functional molecules.

The primary objectives of this academic pursuit are:

To develop efficient and scalable synthetic routes for the preparation of high-purity this compound. This includes the optimization of reaction conditions and the exploration of green chemistry principles.

To thoroughly characterize the compound using a range of spectroscopic and analytical techniques, including NMR, IR, UV-Vis, and mass spectrometry. Determining its crystal structure through X-ray diffraction would provide fundamental insights into its solid-state properties.

To investigate its reactivity in the formation of Schiff bases with various primary amines and to synthesize and characterize the corresponding metal complexes. This involves studying the coordination chemistry of these ligands with different metal ions.

To explore the potential of this compound and its derivatives as fluorescent probes for the detection of specific analytes. This includes the evaluation of their sensitivity, selectivity, and photophysical properties.

To conduct theoretical studies, such as DFT calculations, to complement experimental findings and to gain a deeper understanding of the structure-property relationships of this compound and its derivatives. nih.govmdpi.comresearchgate.net

By achieving these objectives, the academic community can unlock the full potential of this compound as a valuable tool in organic synthesis, materials science, and analytical chemistry.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Substituted Benzaldehydes |

| Schiff bases |

| Pyrazole derivatives |

| 4-(Diethylamino)-2-hydroxybenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Hydroxybenzaldehyde |

| 2,4-dihydroxybenzaldehyde |

| Salicylaldehyde |

| 5-Chloro-2-hydroxybenzaldehyde |

| 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |

| 1,10-phenanthroline-2,9-dicarboxaldehyde |

| 2,2'-bipyridyl-4,4-dialdehyde |

| 5-bromo-2-hydroxybenzaldehyde |

| 2-hydroxy-3-methoxybenzaldehyde |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-8-4-3-7(6-11)9(12)5-8/h3-6,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUJPZAMSOXMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379171-03-5 | |

| Record name | 4-(ethylamino)-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethylamino 2 Hydroxybenzaldehyde

Established Synthetic Routes to 4-(Ethylamino)-2-hydroxybenzaldehyde

The synthesis of this compound is most effectively achieved through the formylation of an electron-rich aromatic precursor. The Vilsmeier-Haack reaction stands out as the most prominent and direct method for this transformation.

Selection and Preparation of Starting Materials

The primary and most logical starting material for the synthesis of this compound is 3-(ethylamino)phenol . This precursor contains the two essential functionalities—the ethylamino group and the hydroxyl group—correctly positioned on the aromatic ring. The electron-donating nature of both the hydroxyl and the secondary amino groups strongly activates the benzene (B151609) ring towards electrophilic substitution, making it an ideal substrate for the Vilsmeier-Haack reaction. The formyl group is directed to the ortho position relative to the powerful activating hydroxyl group.

An alternative, though more circuitous and less efficient, route could begin with 2-hydroxybenzaldehyde . This multi-step pathway would likely involve:

Nitration: Introduction of a nitro group at the para-position to the hydroxyl group.

Reduction: Conversion of the nitro group to a primary amino group (4-amino-2-hydroxybenzaldehyde).

Ethylation: Selective mono-ethylation of the amino group to yield the desired ethylamino functionality. This step would require careful control to avoid over-alkylation.

Given the directness and higher efficiency, the Vilsmeier-Haack formylation of 3-(ethylamino)phenol is the preferred industrial and laboratory-scale method.

Stepwise Reaction Mechanisms: Ethylation and Hydroxyl Group Deprotection

The core of the synthesis is the Vilsmeier-Haack reaction, which formylates the activated aromatic ring. This reaction does not typically require protection of the hydroxyl group, as the reaction conditions are generally compatible with the free phenol.

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. echemi.com

Electrophilic Aromatic Substitution: The electron-rich 3-(ethylamino)phenol attacks the Vilsmeier reagent. The strong activating effect of the ortho-para directing hydroxyl and ethylamino groups facilitates the attack at the carbon atom ortho to the hydroxyl group and para to the ethylamino group. This forms an iminium ion intermediate.

Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the final aldehyde product, this compound. echemi.comthermofisher.com

Since the synthesis starts with the already ethylated 3-(ethylamino)phenol, a separate ethylation step on the final ring system is unnecessary. Likewise, hydroxyl group deprotection is not required for this synthetic route.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction is crucial for maximizing yield and ensuring high purity. Key parameters are derived from analogous syntheses, such as that of 4-(Diethylamino)-2-hydroxybenzaldehyde. cymitquimica.com

| Parameter | Condition | Rationale |

| Temperature | Initial cooling (5–10 °C) during reagent addition, followed by heating (e.g., 75 °C). cymitquimica.com | The initial cooling controls the exothermic formation of the Vilsmeier reagent. Subsequent heating drives the electrophilic substitution to completion. |

| Reaction Time | Typically several hours (e.g., 4 hours). cymitquimica.com | Ensures the reaction proceeds to completion for maximum conversion of the starting material. |

| Stoichiometry | A slight excess of the Vilsmeier reagent (DMF/POCl₃) relative to the aminophenol. | Maximizes the formylation of the substrate. |

| Workup | Quenching the reaction mixture in ice-cold water, followed by neutralization (e.g., with sodium carbonate). cymitquimica.com | Hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product. |

| Purification | Recrystallization (e.g., from ethanol) or column chromatography. cymitquimica.com | Removes unreacted starting materials and by-products, yielding a product of high purity. |

Following such optimized procedures, yields for analogous compounds have been reported in the range of 80-95%. cymitquimica.com

Scalable Production Methods for Industrial and Large-Scale Research Applications

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires consideration of factors such as cost, safety, and process efficiency. The Vilsmeier-Haack reaction is adaptable for large-scale production. nih.gov

Industrial-scale synthesis of related hydroxybenzaldehyde derivatives has been successfully achieved through methods like the cobalt-catalyzed oxidation of p-cresol derivatives. cymitquimica.com This process involves oxidizing the methyl group of a cresol precursor to an aldehyde using oxygen or air in the presence of a base and a cobalt catalyst. cymitquimica.com While this specific method applies to a different precursor, it highlights that catalytic air oxidation is a viable and cost-effective strategy for large-scale aldehyde production in the chemical industry.

For this compound, a scalable process based on the Vilsmeier-Haack reaction would involve:

Reactor Design: Use of glass-lined or corrosion-resistant reactors to handle phosphorus oxychloride and the acidic reaction environment.

Process Control: Strict control over temperature during the addition of reagents to manage the exothermic nature of the reaction. Automated systems for reagent dosing and temperature monitoring are essential.

Downstream Processing: Implementation of large-scale filtration and crystallization units for product isolation and purification. Solvent recovery systems would be integrated to improve economic and environmental performance.

Derivatization and Chemical Reactivity Studies

The chemical reactivity of this compound is primarily dictated by its three functional groups: the aldehyde, the hydroxyl group, and the ethylamino group.

Oxidation Reactions of the Aldehyde Functional Group

The aldehyde group is susceptible to oxidation, leading to valuable derivatives. Two significant oxidation reactions are particularly relevant.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(Ethylamino)-2-hydroxybenzoic acid. This is a standard transformation for aldehydes. Studies on the analogous compound, 4-hydroxybenzaldehyde, show that strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium effectively carry out this conversion. The reaction kinetics for this type of oxidation have been investigated, showing a first-order dependence on the oxidant.

Dakin Oxidation: A characteristic reaction of ortho- and para-hydroxybenzaldehydes is the Dakin oxidation. This reaction uses hydrogen peroxide (H₂O₂) in a basic solution to replace the aldehyde group with a hydroxyl group, converting the starting material into a benzenediol. In the case of this compound, the Dakin oxidation would yield 4-(ethylamino)benzene-1,2-diol . The reaction proceeds via nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl carbon, followed by rearrangement and hydrolysis to form the benzenediol and a formate salt. This reaction is a valuable synthetic tool for producing catechol derivatives.

| Oxidation Reaction | Reagents | Product |

| Standard Oxidation | Potassium Permanganate (KMnO₄), Acid | 4-(Ethylamino)-2-hydroxybenzoic acid |

| Dakin Oxidation | Hydrogen Peroxide (H₂O₂), Base | 4-(Ethylamino)benzene-1,2-diol |

Reduction Reactions Involving the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to reduction, yielding the corresponding primary alcohol, (4-(ethylamino)-2-hydroxyphenyl)methanol. This transformation is a fundamental reaction in organic chemistry, converting a carbonyl group into a hydroxyl group.

Various reducing agents can accomplish this conversion. Complex metal hydrides are commonly employed for the reduction of aldehydes due to their high efficiency and selectivity.

Common Reducing Agents for Aldehyde Reduction:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing aldehydes and ketones without affecting other functional groups like esters or amides.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. While effective, it can also reduce other functional groups present in a molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is an effective method for reducing aldehydes to alcohols.

Hydrosilylation: This process uses hydrosilanes, such as polymethylhydrosiloxane (PMHS), in the presence of a catalyst to reduce aldehydes to their corresponding alcohols. researchgate.net

The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, a mild reagent like sodium borohydride would be sufficient to selectively reduce the aldehyde group to a primary alcohol. The resulting compound, (4-(ethylamino)-2-hydroxyphenyl)methanol, retains the substituted aromatic ring structure.

Nucleophilic Substitution Reactions at the Ethylamino Group

Nucleophilic substitution directly at the nitrogen of the ethylamino group in this compound is not a commonly observed or facile reaction. The amino group (-NHR) is a poor leaving group, making direct displacement by a nucleophile challenging under standard conditions. Such reactions are fundamentally different from nucleophilic aromatic substitution, where a leaving group on the aromatic ring is replaced. youtube.com

For a substitution reaction to occur at the nitrogen center, the amino group would need to be converted into a better leaving group. This can be achieved through derivatization, for example, by reaction with nitrous acid to form a diazonium salt, although this is more characteristic of primary aromatic amines. Another possibility involves reactions that proceed via different mechanisms, but direct SN2-type displacement at the nitrogen is not a characteristic transformation for this functional group. The reactivity of the molecule is dominated by the aldehyde and phenolic hydroxyl groups.

Condensation Reactions for Schiff Base Formation

One of the most significant and widely utilized reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. chemsociety.org.ngmediresonline.org These compounds are characterized by a carbon-nitrogen double bond (-C=N-). researchgate.netnih.gov The reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. researchgate.net

Schiff bases are a critical class of compounds in coordination chemistry and are noted for their diverse biological activities. mediresonline.orgjetir.org The presence of the hydroxyl group in the ortho position to the imine group allows for the formation of stable metal complexes, making this compound a valuable precursor for synthesizing multidentate ligands. nih.gov

The formation of a Schiff base is a reversible, two-step process that is typically catalyzed by either acid or base. chemsociety.org.ngeijppr.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. researchgate.net This step breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom. The nitrogen atom subsequently loses a proton, leading to the formation of a neutral intermediate known as a carbinolamine or hemiaminal. researchgate.neteijppr.com This intermediate is often unstable and not isolated.

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine. researchgate.neteijppr.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the Schiff base. researchgate.net

The versatility of the Schiff base reaction allows for the synthesis of a wide array of derivatives from this compound. By varying the primary amine reactant, Schiff bases with diverse structural features and properties can be obtained. The resulting ligands can chelate with various metal ions, forming stable complexes. nih.govresearchgate.net

The table below illustrates potential Schiff base derivatives synthesized from this compound and various primary amines, based on common synthetic procedures for similar aldehydes. mediresonline.org

| Primary Amine Reactant | Structure of Primary Amine | Resulting Schiff Base Derivative Name |

|---|---|---|

| Aniline | C₆H₅NH₂ | 2-((E)-(phenylimino)methyl)-4-(ethylamino)phenol |

| Ethylenediamine | H₂N(CH₂)₂NH₂ | 2,2'-((ethane-1,2-diylbis(nitrilomethanylylidene))bis(4-(ethylamino)phenol)) |

| 2-Aminophenol | HOC₆H₄NH₂ | 4-(ethylamino)-2-(((2-hydroxyphenyl)imino)methyl)phenol |

| Glycine | H₂NCH₂COOH | 2-(((4-(ethylamino)-2-hydroxybenzylidene)amino)acetic acid) |

| p-Toluidine | CH₃C₆H₄NH₂ | 4-(ethylamino)-2-(((4-methylphenyl)imino)methyl)phenol |

Advanced Spectroscopic and Structural Elucidation of 4 Ethylamino 2 Hydroxybenzaldehyde

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the specific bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 4-(Ethylamino)-2-hydroxybenzaldehyde is expected to display a series of characteristic absorption bands corresponding to its distinct structural features.

The presence of a hydroxyl group (-OH) and a secondary amine (-NH) introduces the possibility of hydrogen bonding. A key feature is the intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent aldehyde's carbonyl oxygen, which typically results in a broad absorption band for the O-H stretch at a lower wavenumber than a free hydroxyl group.

Key expected vibrational frequencies are detailed in the table below. The C=O stretching frequency is lowered due to conjugation with the aromatic ring and the intramolecular hydrogen bond. The aromatic C=C stretching vibrations typically appear as a set of bands in the 1600-1450 cm⁻¹ region. acs.orgacs.org

Table 1: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH (H-bonded) | 3200 - 3100 | Broad, Strong |

| N-H Stretch | Secondary Amine (-NH) | 3400 - 3300 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2850 - 2820 and 2750 - 2720 | Medium, Sharp |

| C-H Stretch | Aliphatic (Ethyl group) | 2975 - 2950 and 2885 - 2860 | Medium |

| C=O Stretch | Aldehyde (Conjugated) | 1660 - 1640 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580 and 1510 - 1450 | Medium to Strong |

| N-H Bend | Secondary Amine (-NH) | 1580 - 1550 | Medium |

| C-O Stretch | Phenolic | 1260 - 1200 | Strong |

| C-N Stretch | Aromatic Amine | 1340 - 1250 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a bond. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the carbon skeleton of aromatic compounds. s-a-s.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The spectrum of this compound will show distinct signals for the protons of the aldehyde, hydroxyl, amine, aromatic ring, and ethyl groups. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The aldehyde proton is expected to appear far downfield as a singlet due to the strong deshielding effect of the carbonyl group. Similarly, the phenolic hydroxyl proton signal will be significantly downfield, broadened, and appear as a singlet, a result of the intramolecular hydrogen bond with the carbonyl oxygen. chemicalbook.comresearchgate.net The three protons on the aromatic ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. chemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | ~11.1 | Singlet (broad) | 1H |

| -CHO | ~9.6 | Singlet | 1H |

| Ar-H (position 6) | ~7.2 | Doublet | 1H |

| Ar-H (position 5) | ~6.2 | Doublet of doublets | 1H |

| Ar-H (position 3) | ~6.1 | Doublet | 1H |

| -NH- | Variable (broad) | Singlet or Triplet | 1H |

| -CH₂- | ~3.3 | Quartet | 2H |

| -CH₃ | ~1.2 | Triplet | 3H |

Note: Predicted values are based on data from analogous compounds like 4-(Diethylamino)salicylaldehyde and general NMR principles. The solvent used is typically CDCl₃ or DMSO-d₆. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield. saudijournals.comchegg.com The six aromatic carbons will resonate in the typical aromatic region (δ 100-165 ppm), with their specific shifts influenced by the attached functional groups; carbons bonded to the electron-donating -OH and -NHEt groups will be shifted upfield, while the carbon attached to the electron-withdrawing -CHO group will be shifted downfield. The two carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~192 |

| C-OH (C2) | ~163 |

| C-N (C4) | ~154 |

| C-CHO (C1) | ~115 |

| C-H (Aromatic, C6) | ~134 |

| C-H (Aromatic, C5) | ~106 |

| C-H (Aromatic, C3) | ~100 |

| -CH₂- (Ethyl) | ~44 |

| -CH₃ (Ethyl) | ~13 |

Note: Predicted values are based on general chemical shift ranges and data from structurally related compounds. hmdb.cahmdb.ca

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy investigate the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light, which promotes electrons from a ground state to an excited state. uobabylon.edu.iq The spectrum of this compound is expected to show strong absorption bands due to π → π* transitions within the conjugated system of the aromatic ring and the carbonyl group.

The basic chromophore, 2-hydroxybenzaldehyde, is known to absorb in the UV region. The presence of the electron-donating ethylamino group (-NHEt) at the para position acts as a powerful auxochrome. This group extends the conjugation and is expected to cause a significant bathochromic shift (a shift to a longer wavelength) of the main absorption band compared to the parent salicylaldehyde (B1680747). acs.orgresearchgate.net This results in absorption that may extend into the visible part of the spectrum.

Fluorescence spectroscopy measures the emission of light as an excited molecule returns to its ground state. Compounds with extended π-systems, such as this one, are often fluorescent. Upon excitation at its absorption maximum, this compound would likely exhibit fluorescence. The analysis of its emission spectrum could provide further information on its electronic structure and excited-state properties, such as the Stokes shift (the difference between the absorption and emission maxima) and quantum yield. researchgate.netmdpi.com

In-Depth Crystallographic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray diffraction study for the compound this compound. Despite its relevance as a derivative of salicylaldehyde, a common scaffold in coordination chemistry and materials science, its definitive solid-state structure, molecular conformation, and crystal packing architecture have not been publicly detailed.

Efforts to procure the necessary data to construct a detailed analysis as outlined—covering single-crystal X-ray diffraction, molecular conformation, tautomeric forms, intermolecular interactions, and crystal packing—were unsuccessful. Searches for crystallographic information for this compound, including any depositions in the Cambridge Structural Database (CSD), did not yield a corresponding entry.

Scientific literature frequently details the crystallographic analysis of similar molecules. For instance, the closely related analogue, 4-(Diethylamino)-2-hydroxybenzaldehyde, has been the subject of X-ray diffraction studies. These studies provide insight into how the diethylamino group influences the molecular and supramolecular structure. However, this information cannot be extrapolated to accurately describe the ethylamino derivative, as the seemingly minor difference of a single ethyl group can significantly alter crystal packing and intermolecular interactions.

Similarly, other isomers and related benzaldehyde (B42025) derivatives have been extensively studied, offering a broad understanding of the structural chemistry of this class of compounds. Yet, the specific crystallographic details for this compound are required to fulfill the requested in-depth analysis.

Without access to a solved crystal structure, any discussion on the following key structural aspects remains speculative:

Solid-State Structure: The precise bond lengths, bond angles, and torsion angles that define the molecule's geometry in the crystalline state are unknown. Essential crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates are not available.

Molecular Conformation and Tautomerism: A definitive analysis of the planarity of the molecule, the orientation of the ethylamino and aldehyde groups relative to the benzene ring, and the potential for different tautomeric forms (e.g., keto-enol tautomerism) in the solid state cannot be performed.

Intermolecular Interactions: The specific nature of the intermolecular forces that govern the crystal's assembly, such as hydrogen bonding involving the hydroxyl, amino, and aldehyde groups, or potential π-π stacking interactions between aromatic rings, has not been experimentally determined.

Consequently, the generation of an article focusing on the advanced spectroscopic and structural elucidation of this compound through X-ray diffraction crystallography is not possible at this time due to the lack of foundational experimental data in published scientific literature.

Ligand Chemistry and Coordination Complex Formation

Chelation Behavior of 4-(Ethylamino)-2-hydroxybenzaldehyde and its Schiff Base Derivatives

This compound, a derivative of salicylaldehyde (B1680747), serves as a foundational molecule for synthesizing a variety of Schiff base ligands. These ligands are renowned for their excellent chelation properties, which stem from the presence of specific donor atoms positioned to form stable complexes with metal ions. The primary mode of chelation for Schiff bases derived from this compound involves the deprotonated phenolic hydroxyl group (-OH) at the C2 position and the nitrogen atom of the imine or azomethine group (-CH=N-). tandfonline.comnih.gov

Upon condensation of this compound with a primary amine, a Schiff base is formed containing the crucial azomethine linkage. In the presence of a metal ion, the phenolic proton is lost, allowing the negatively charged oxygen atom to form a coordinate bond with the metal center. Simultaneously, the lone pair of electrons on the azomethine nitrogen atom also coordinates to the same metal ion. nih.govprimescholars.com This dual coordination from both the oxygen and nitrogen atoms results in the formation of a highly stable six-membered chelate ring. researchgate.net This chelation significantly reduces the polarity of the metal ion and increases the lipophilicity of the resulting complex. recentscientific.comtandfonline.com

The versatility of these ligands is further enhanced by the choice of the primary amine used in their synthesis. Depending on the structure of the amine, the resulting Schiff base can act as a bidentate, tridentate, or tetradentate ligand, offering flexibility in coordinating with various metal ions and influencing the geometry of the final complex. tandfonline.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using Schiff base ligands derived from this compound typically follows a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of the aldehyde with a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jocpr.comnih.gov The reaction is often catalyzed by a few drops of acid and driven by refluxing the mixture. nih.gov

In the second step, the isolated Schiff base ligand is reacted with a metal salt in a specific molar ratio (commonly 1:1 or 2:1 ligand-to-metal). nih.gov The mixture is again refluxed in a solvent like ethanol to facilitate the complexation reaction. amazonaws.com The resulting metal complexes often precipitate from the solution upon cooling and can be purified by washing with the solvent and drying. jocpr.com These complexes are generally colored, air-stable solids, and their solubility depends on the specific ligand and metal ion, though they are often soluble in polar organic solvents like DMF and DMSO. mdpi.com

Characterization of these complexes involves a suite of analytical and spectroscopic techniques. Elemental analysis (CHN) is used to confirm the stoichiometry of the complex, while molar conductance measurements can distinguish between electrolytic and non-electrolytic complexes. nih.govamazonaws.com Spectroscopic methods such as Fourier-transform infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) are employed to elucidate the structure and bonding within the complex. nih.gov

Schiff bases derived from salicylaldehydes readily form stable complexes with a wide array of transition metal ions due to their versatile coordination capabilities.

Copper(II) and Nickel(II) Complexes : The coordination chemistry of Cu(II) and Ni(II) with these ligands is extensively studied. Synthesis is typically achieved by reacting the Schiff base with hydrated metal salts like copper(II) acetate (B1210297) or nickel(II) chloride in an alcoholic medium. nih.gov The resulting Cu(II) and Ni(II) complexes are often tetradentate, with the ligand's dioxygen-dinitrogen donor atoms coordinating to the central metal ion. nih.govmdpi.com Characterization data frequently suggest a square planar geometry for both Ni(II) and Cu(II) complexes. mdpi.com

Molybdenum(VI) Complexes : The synthesis of Molybdenum(VI) complexes often involves the use of a molybdenyl precursor, such as molybdenyl acetylacetonate (B107027) ([MoO₂(acac)₂]). researchgate.netresearchgate.net The reaction with the Schiff base ligand in a solvent like ethanol or methanol yields cis-dioxomolybdenum(VI) complexes. amazonaws.comresearchgate.net In these complexes, the ligand typically acts as a bidentate or tridentate chelating agent, coordinating through its phenolic oxygen and azomethine nitrogen atoms. The molybdenum center usually adopts a distorted octahedral geometry, completed by the two cis-oxo ligands and sometimes a coordinated solvent molecule. researchgate.net A key feature in the IR spectra of these complexes is the presence of two strong absorption bands characteristic of the symmetric and asymmetric stretching vibrations of the cis-[MoO₂]²⁺ core. amazonaws.com

While less common than transition metals, main group metal ions also form complexes with Schiff base ligands derived from this compound.

Aluminum(III) Complexes : In accordance with Hard and Soft Acids and Bases (HSAB) theory, the Al³⁺ ion is a hard acid and exhibits a strong affinity for hard donor atoms like oxygen and nitrogen. nih.gov Schiff bases derived from salicylaldehyde are effective ligands for Al³⁺, with coordination occurring through the phenolic oxygen and imine nitrogen atoms. This interaction has been leveraged to develop fluorescent probes for the detection of Al³⁺, where the coordination event perturbs the electronic properties of the ligand, leading to a measurable change in fluorescence. nih.gov

Tin(IV) Complexes : Diorganotin(IV) complexes with salicylaldehyde-based Schiff bases have also been synthesized and characterized. These complexes demonstrate the versatility of the ligands in coordinating with p-block elements, further expanding their chemical applications. tandfonline.comtandfonline.com

Structural Characterization of Coordination Geometries and Binding Modes

The geometry and binding mode of the metal complexes are determined using a combination of spectroscopic and analytical methods.

Binding Modes : The primary binding mode involves chelation of the metal ion by the Schiff base ligand. FTIR spectroscopy is a powerful tool for confirming this coordination. Upon complexation, the broad infrared band corresponding to the phenolic -OH group in the free ligand disappears, indicating deprotonation and coordination of the phenolic oxygen. recentscientific.com Furthermore, the stretching frequency of the azomethine group (ν(C=N)) typically shifts to a lower wavenumber, which confirms the involvement of the imine nitrogen in coordination. primescholars.comrecentscientific.com The formation of new, lower-frequency bands, which are absent in the free ligand's spectrum, can be assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of chelation. recentscientific.com

Coordination Geometries : The coordination geometry around the central metal ion is dictated by the nature of the metal, its oxidation state, and the denticity of the ligand.

Square Planar : This geometry is common for d⁸ metal ions like Ni(II) and is also frequently observed for Cu(II) complexes. Electronic spectra and magnetic susceptibility measurements are key indicators of this geometry. mdpi.com

Octahedral : Six-coordinate octahedral geometry is often found for Co(II) and Mo(VI) complexes. mdpi.comresearchgate.net In the case of Mo(VI), the geometry is typically a distorted octahedron due to the presence of the two cis-oxo ligands. researchgate.netbiointerfaceresearch.com

Tetrahedral : This geometry is less common but can be adopted by complexes of ions like Co(II) and Zn(II). nih.gov

The definitive determination of the solid-state structure, including precise bond lengths and angles, is achieved through single-crystal X-ray diffraction analysis when suitable crystals can be obtained. researchgate.net

Analysis of Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes provide deep insights into their structure and bonding. These properties are primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Electronic Spectra : The UV-Vis spectra of the complexes display intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* intra-ligand transitions. These bands are often shifted compared to the free ligand, indicating coordination. In the visible region, the spectra of transition metal complexes exhibit weaker d-d transition bands. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex. For instance, Cu(II) complexes in a square planar environment typically show a broad d-d band in the visible region. mdpi.com

| Complex | d-d Transition Bands (nm) | Assignment | Proposed Geometry | Reference |

|---|---|---|---|---|

| Ni(II) Complex | - | - | Square Planar (Diamagnetic) | mdpi.com |

| Cu(II) Complex | 556 | ²B₁g → ²A₁g | Square Planar | mdpi.com |

| Co(II) Complex | 630, 715 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₂g(F) | Octahedral | mdpi.com |

Magnetic Properties : Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the complexes, which reveals the number of unpaired electrons on the central metal ion. This information is crucial for deducing the geometry. For example, Ni(II) (d⁸) complexes can be either paramagnetic (octahedral or tetrahedral geometry) or diamagnetic. A diamagnetic nature strongly suggests a low-spin square planar geometry. mdpi.com Mononuclear Cu(II) (d⁹) complexes are expected to have a magnetic moment corresponding to one unpaired electron (typically 1.73–2.20 B.M.), which is consistent with most observed geometries. mdpi.com

| Complex | Magnetic Moment (μ_eff, B.M.) | Interpretation | Proposed Geometry | Reference |

|---|---|---|---|---|

| Ni(II) Complex | Diamagnetic | 0 unpaired electrons | Square Planar | mdpi.com |

| Cu(II) Complex | 1.85 | 1 unpaired electron | Square Planar | mdpi.com |

| Co(II) Complex | 4.55 | 3 unpaired electrons | Octahedral | mdpi.com |

Advanced Research Applications in Chemical Sensing Technologies

Development of Colorimetric Chemosensors Based on 4-(Ethylamino)-2-hydroxybenzaldehyde Scaffolds

The synthesis of colorimetric chemosensors often involves the creation of conjugated systems that undergo a visible color change upon binding with a target analyte. Derivatives of this compound, such as Schiff bases formed by reacting the aldehyde with various amines, could potentially serve as colorimetric sensors. The interaction with a metal ion or anion might alter the internal charge transfer (ICT) characteristics of the molecule, leading to a shift in the absorption spectrum and a change in color visible to the naked eye. However, specific studies demonstrating this with this compound derivatives, including data on their selectivity and sensitivity, are not available in the reviewed literature.

Engineering of Fluorescent Chemosensors for Selective Detection

Fluorescent chemosensors are designed to signal the presence of an analyte through a change in their fluorescence properties, such as intensity or wavelength. This can occur via mechanisms like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or excited-state intramolecular proton transfer (ESIPT).

Detection of Specific Metal Ions (e.g., Cu²⁺, Zn²⁺, Al³⁺, S²⁻, In³⁺)

Table 1: Hypothetical Performance Data for a Fluorescent Sensor Based on a this compound Derivative This table is illustrative and not based on published experimental data.

| Target Ion | Fluorescence Change | Limit of Detection (LOD) |

|---|---|---|

| Cu²⁺ | Quenching ("Turn-off") | N/A |

| Zn²⁺ | Enhancement ("Turn-on") | N/A |

Recognition and Sensing of Anionic Species

The design of fluorescent sensors for anions can be achieved by incorporating hydrogen-bond donor groups (like the phenolic -OH) or Lewis acidic sites into the structure. Anion binding through hydrogen bonding can modulate the electronic properties of the fluorophore, leading to a change in fluorescence. For instance, interaction with a basic anion like fluoride (B91410) could lead to deprotonation of the phenolic hydroxyl group, causing a significant spectral shift. No specific examples of anion sensors derived from this compound are documented in the available research.

Mechanistic Understanding of Sensing Phenomena and Binding Interactions

The sensing mechanism of a hypothetical chemosensor based on this scaffold would depend on its final structure and the target analyte. For metal ion sensing, coordination between the ion and the binding sites of the ligand (e.g., imine nitrogen and hydroxyl oxygen) would be the primary interaction. This binding event could trigger several photophysical processes:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can create a rigid structure, reducing non-radiative decay pathways and thus enhancing fluorescence intensity.

Photoinduced Electron Transfer (PET): If the molecule contains a fluorophore and a receptor linked by a spacer, the receptor's interaction with an analyte can inhibit the PET process, which normally quenches fluorescence, thereby "turning on" the signal.

For anion sensing, the mechanism would likely rely on hydrogen bonding or deprotonation, which would alter the intramolecular charge transfer (ICT) state of the molecule, resulting in a detectable optical response. Without experimental data from spectroscopic titrations (UV-vis, fluorescence) and techniques like NMR titration or mass spectrometry for specific derivatives, a detailed mechanistic discussion remains speculative.

Design of Molecular Logic Gates Utilizing Sensing Capabilities

Molecular logic gates are molecules that perform a logical operation based on specific chemical or physical inputs, producing a detectable output (e.g., a fluorescence signal). A sensor that responds differently to two different inputs can be designed to function as a logic gate. For example, a hypothetical sensor based on this compound could be designed where the addition of one metal ion (Input A) quenches fluorescence (Output 0), while the addition of another species (Input B) that displaces the first ion restores fluorescence (Output 1). This could form the basis of an INHIBIT or IMPLICATION logic gate. The construction and validation of such molecular logic gates require a well-characterized chemosensor with predictable responses to multiple stimuli. As no such foundational chemosensor derived from this compound has been identified in the literature, no specific examples of corresponding molecular logic gates can be provided.

Supramolecular Chemistry and Self Assembly Processes

Principles of Molecular Recognition by 4-(Ethylamino)-2-hydroxybenzaldehyde Derivatives

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. For derivatives of this compound, this recognition is primarily governed by the molecule's functional groups, which act as sites for hydrogen bonding and other electrostatic interactions.

The hydroxyl (-OH) and ethylamino (-NH) groups are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and aldehyde (-CHO) groups, along with the nitrogen of the amino group, can act as hydrogen bond acceptors. This dual capability allows for the formation of specific and directional hydrogen bonds, which are fundamental to creating ordered supramolecular assemblies. For instance, Schiff bases synthesized from this compound can form intricate networks, recognizing and binding to other molecules with complementary functional groups.

The principles of molecular recognition in these systems often rely on the formation of "supramolecular synthons," which are robust and predictable non-covalent interaction motifs. In the case of this compound derivatives, common synthons include dimers formed through carboxylic acid-like hydrogen bonding patterns or chains linked by N-H···O or O-H···N interactions. The aromatic ring also allows for π–π stacking interactions, which contribute to the stability and organization of the resulting supramolecular structures. These varied interactions enable the design of materials that can recognize and bind specific guest molecules, with potential applications in sensing and separation technologies.

Metal-Ion Driven Supramolecular Self-Assembly Processes

The aldehyde and hydroxyl groups of this compound are strategically positioned to act as a bidentate chelating ligand, binding strongly to a variety of metal ions. This coordination ability is often exploited through the synthesis of Schiff base derivatives, which are formed by the condensation of the aldehyde with a primary amine. These Schiff base ligands can then coordinate with metal ions, driving the self-assembly of complex supramolecular structures.

The geometry of the resulting metal complex is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. Common geometries for transition metal complexes with salicylaldehyde-derived Schiff bases include square planar, tetrahedral, and octahedral. For example, palladium(II) complexes with substituted salicylaldehydes often adopt a square planar geometry, with two bidentate ligands coordinating to the metal center nih.gov. Similarly, complexes with Cu(II), Ni(II), and Zn(II) have been shown to form square-planar or tetrahedral structures .

These individual metal complexes can then serve as building blocks, or "nodes," in larger supramolecular architectures. The assembly can be influenced by the choice of metal ion, the specific structure of the Schiff base ligand, and the presence of counter-ions or solvent molecules. This strategy has been used to construct a variety of architectures, including dimers, polymers, and cage-like structures with potential applications in catalysis and materials science mdpi.comjmchemsci.com.

Table 1: Geometries of Metal Complexes with Salicylaldehyde-Derived Schiff Bases

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Palladium(II) | Square Planar | nih.gov |

| Copper(II) | Square Planar | |

| Nickel(II) | Square Planar | |

| Zinc(II) | Tetrahedral | |

| Cobalt(II) | Octahedral, Tetrahedral | researchgate.netresearchgate.net |

| Iron(II) | Octahedral | mdpi.com |

Role of Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonds are highly directional and specific non-covalent interactions that play a crucial role in determining the structure of molecular crystals and supramolecular assemblies researchgate.netmdpi.com. In derivatives of this compound, the presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the hydroxyl, aldehyde, and amino groups) allows for the formation of extensive and robust hydrogen-bonding networks.

One of the most common features in the crystal structures of salicylaldehyde (B1680747) derivatives is the presence of an intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde oxygen. This interaction contributes to the planarity and thermal stability of the molecule researchgate.netresearchgate.net.

Intermolecular Interactions and Their Impact on Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions ub.edu. Beyond the strong and directional hydrogen bonds, a variety of weaker interactions are crucial for the crystal packing of this compound derivatives. These include π–π stacking, C–H···π interactions, and van der Waals forces mdpi.comnih.gov.

By modifying the chemical structure—for example, by changing the substituent on the amino group or adding other functional groups to the aromatic ring—it is possible to systematically alter these intermolecular interactions. This fine-tuning allows crystal engineers to control the molecular assembly and produce different crystal forms, known as polymorphs, or multi-component crystals, known as co-crystals mdpi.com. These different solid forms can have distinct physical properties, such as color, solubility, and stability, which is of great importance in the pharmaceutical and materials industries ub.eduyoutube.com. The ability to direct the self-assembly of molecules like this compound through a combination of strong and weak intermolecular forces is a powerful tool for creating new functional materials nih.gov.

Future Perspectives and Emerging Research Directions

Rational Design of Novel Functional Materials

The rational design of functional materials hinges on the principle of directing molecular assembly to achieve specific properties. The substituent groups on the 4-(Ethylamino)-2-hydroxybenzaldehyde ring are pivotal for engineering crystalline structures with desired functionalities. The interplay of hydrogen bonding (from the hydroxyl group), π-π stacking (from the benzene (B151609) ring), and other non-covalent interactions can be systematically exploited.

In crystal engineering, this molecule and its derivatives serve as valuable building blocks. For instance, the crystal structure of related compounds like 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde reveals how intermolecular forces, such as C—H...Cl and C—H...O hydrogen bonds, dictate the formation of complex three-dimensional frameworks. researchgate.net By modifying the substituent groups, researchers can tune these interactions to control the crystal packing, which in turn influences properties like solubility, stability, and solid-state fluorescence.

Integration of this compound Derivatives into Advanced Sensing Platforms

Derivatives of this compound are promising candidates for creating advanced chemosensors and biosensors due to their inherent photophysical properties. mdpi.comnih.govmdpi.com The core structure is often integrated into larger systems, such as rhodamine-based probes, to create "turn-on" fluorescent sensors. bath.ac.uk In a typical design, the molecule is initially in a non-fluorescent, colorless state due to a closed spirolactam ring structure. bath.ac.uk Interaction with a specific analyte, such as a metal ion, can trigger the ring to open, leading to a significant increase in fluorescence and a visible color change. bath.ac.uk

This principle has been successfully applied to detect various analytes:

Metal Ions: Sensors derived from similar salicylaldehyde (B1680747) structures have demonstrated high selectivity for detecting metal ions like Cu²⁺ and Al³⁺. The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where binding to the metal ion enhances the quantum yield of the fluorophore. bath.ac.uk

Aldehydes: The amine group in the core structure can be utilized to detect other aldehydes. For example, probes can be designed where the amine's presence quenches fluorescence; reaction with an aldehyde converts the amine to an imine, blocking this quenching process and "turning on" a fluorescent signal. mdpi.com

Formaldehyde (B43269): By incorporating the scaffold into cyclic hydrazide derivatives, fluorescent probes have been developed for the rapid and selective detection of formaldehyde in aqueous solutions and even within living cells. nih.gov The reaction with formaldehyde generates a highly fluorescent product, enabling the monitoring of this biologically important molecule. nih.gov

The versatility of this chemical backbone allows for its incorporation into various sensing platforms, from solution-based assays to solid-state devices, offering cost-effective and user-friendly analytical tools. mdpi.commdpi.com

Deeper Elucidation of Biological Pathways and Molecular Targets

Schiff bases, readily synthesized from this compound, and other derivatives have shown a wide spectrum of biological activities, prompting further investigation into their mechanisms of action. nih.gov Research is moving towards identifying the specific molecular targets and cellular pathways through which these compounds exert their effects.

Key areas of investigation include:

Enzyme Inhibition: Derivatives of hydroxybenzaldehydes have been identified as potent inhibitors of enzymes like tyrosinase. nih.gov Kinetic studies on such inhibitors can reveal their mode of action (e.g., competitive, non-competitive), providing insights for designing more effective drugs for conditions related to melanin (B1238610) overproduction. nih.gov

Anticancer Activity: Schiff bases derived from substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Mechanistic studies suggest that these compounds can induce apoptosis (programmed cell death), evidenced by nuclear fragmentation and membrane blebbing in treated cells. nih.gov Identifying the specific proteins in the apoptotic pathway that these compounds interact with is a key future research direction.

Antimicrobial Activity: Thiosemicarbazone derivatives of similar dihydroxybenzaldehydes, as well as their metal complexes, have been evaluated for their antibacterial and antifungal properties. researchgate.net Future work will focus on elucidating their mechanism, which may involve disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with microbial DNA replication.

The following table summarizes the biological activities observed in derivatives of functionally similar benzaldehydes.

| Biological Activity | Target/Mechanism | Derivative Class | Reference |

| Enzyme Inhibition | Mushroom Tyrosinase | 4-hydroxybenzaldehyde derivatives | nih.gov |

| Anticancer | Induction of Apoptosis | Schiff Bases | nih.gov |

| Antimicrobial | General antibacterial/antifungal | Thiosemicarbazones | researchgate.net |

Synergistic Approaches Combining Experimental and Theoretical Methodologies

The integration of computational chemistry with experimental synthesis and testing represents a powerful strategy for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. nih.gov This synergistic approach allows researchers to predict molecular properties and biological activities before undertaking time-consuming laboratory work. scirp.org

Commonly combined methodologies include:

Density Functional Theory (DFT): DFT calculations are used to optimize molecular structures and predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net This information provides insights into the molecule's reactivity, stability, and potential interaction sites, guiding the design of new derivatives with enhanced properties. nih.govsemanticscholar.org

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. researchgate.net By predicting the binding affinity and orientation of derivatives within the active site of a target, molecular docking helps to identify the most promising candidates for synthesis and biological evaluation. researchgate.netnih.gov It can explain, at a molecular level, why certain compounds are potent inhibitors while others are not. researchgate.net

This combined approach has proven effective in various fields, including the design of enzyme inhibitors, hypoglycemic agents, and antioxidants. nih.govresearchgate.netnih.gov For example, DFT and docking studies can rationalize the experimental results of enzyme inhibition assays by revealing specific hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme's active site. researchgate.net By applying these synergistic methodologies, researchers can more efficiently explore the chemical space around the this compound core to develop new materials and therapeutic agents. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(ethylamino)-2-hydroxybenzaldehyde, and how can reaction efficiency be optimized?

The synthesis of substituted benzaldehydes typically involves condensation reactions. For example, substituted benzaldehydes can be synthesized by refluxing precursors (e.g., aminophenols) with aldehydes in ethanol or methanol, catalyzed by glacial acetic acid . To optimize yield, monitor reaction progress via TLC or HPLC, and adjust parameters like temperature (80–100°C), solvent polarity, and stoichiometric ratios. Purification via recrystallization or column chromatography is recommended to isolate the pure product.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identify functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=O stretch ~1680 cm⁻¹).

- NMR : ¹H/¹³C NMR to confirm molecular structure (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the δ 6.5–8.0 ppm range).

- UV-Vis : Assess electronic transitions (e.g., π→π* in aromatic systems).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How does the solubility profile of this compound influence experimental design?

The compound’s solubility in polar solvents (e.g., ethanol, DMSO) and limited water solubility (~8.45 mg/mL at 25°C for analogous hydroxybenzaldehydes) necessitates solvent selection based on application. For biological assays, use DMSO stocks (<1% v/v to avoid cytotoxicity). For crystallization, ethanol/water mixtures are effective .

Q. What safety protocols are critical when handling this compound?

While specific toxicological data are limited, assume potential hazards:

- Skin/eye contact : Flush with water for 15 minutes; use PPE (gloves, goggles).

- Inhalation/ingestion : Use fume hoods; seek medical attention if exposed.

- Storage : Keep in airtight containers, away from light and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) calculations can optimize molecular geometry and predict binding affinities with metal ions (e.g., Co²⁺, Cu²⁺). Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Schiff base formation. Software like Gaussian or ORCA is recommended .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Schiff base derivatives of hydroxybenzaldehydes exhibit antioxidant and antimicrobial activity via:

Q. How should researchers address contradictory data in toxicity assessments of substituted benzaldehydes?

Follow EFSA’s tiered approach:

Q. What chromatographic methods are optimal for quantifying this compound in complex matrices?

Q. How does this compound behave in coordination complexes, and what applications exist?

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via its hydroxyl and aldehyde groups. Applications include:

Q. What strategies mitigate thermal degradation during synthesis or storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.